2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers)
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Overview
Description
2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers) is a metabolite of Promazine, a phenothiazine derivative used primarily as an antipsychotic medication. This compound is characterized by the presence of a hydroxyethyl group and a sulfoxide functional group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl) Promazine Sulfoxide typically involves the oxidation of Promazine. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl) Promazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxyethyl) Promazine Sulfoxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Promazine and its metabolites.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl) Promazine Sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to its parent compound Promazine. The hydroxyethyl and sulfoxide groups may enhance its binding affinity and selectivity towards these receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Promazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Acepromazine: A related compound used primarily in veterinary medicine.
Uniqueness
2-(1-Hydroxyethyl) Promazine Sulfoxide is unique due to the presence of both hydroxyethyl and sulfoxide groups, which confer distinct chemical and pharmacological properties. These functional groups may enhance its metabolic stability and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKLUFRQDNKCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857773 |
Source
|
Record name | 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-42-5 |
Source
|
Record name | 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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